molecular formula C8H9N5 B144209 4-(1H-tetrazol-5-ylmethyl)aniline CAS No. 131117-50-5

4-(1H-tetrazol-5-ylmethyl)aniline

Cat. No.: B144209
CAS No.: 131117-50-5
M. Wt: 175.19 g/mol
InChI Key: RBOMWIFRDXGSMQ-UHFFFAOYSA-N
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Description

4-(1H-Tetrazol-5-ylmethyl)aniline is an organic compound with the molecular formula C8H9N5. It is a derivative of aniline, where the aniline ring is substituted with a tetrazole group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-tetrazol-5-ylmethyl)aniline typically involves the reaction of 4-aminophenylacetonitrile with sodium azide under acidic conditions to form the tetrazole ring. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The product is then purified using chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and involve continuous flow reactors for better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Tetrazol-5-ylmethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1H-Tetrazol-5-ylmethyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 4-(1H-tetrazol-5-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-Tetrazol-5-ylmethyl)aniline is unique due to the presence of both the tetrazole ring and the aniline moiety, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-(2H-tetrazol-5-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c9-7-3-1-6(2-4-7)5-8-10-12-13-11-8/h1-4H,5,9H2,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOMWIFRDXGSMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NNN=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429010
Record name 4-(1H-tetrazol-5-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131117-50-5
Record name 4-(1H-tetrazol-5-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-1,2,3,4-tetrazol-5-ylmethyl)aniline
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